molecular formula C26H47N7O9 B12589396 L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine CAS No. 647838-90-2

L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine

Cat. No.: B12589396
CAS No.: 647838-90-2
M. Wt: 601.7 g/mol
InChI Key: UAFUYEIQACZEMM-PJLSOGJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine: is a complex peptide compound composed of six amino acids: isoleucine, glycine, threonine, leucine, alanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-threonine, glycine, L-isoleucine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxythreonine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

    Oxidation: Hydroxythreonine-containing peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for different applications.

Properties

CAS No.

647838-90-2

Molecular Formula

C26H47N7O9

Molecular Weight

601.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C26H47N7O9/c1-8-13(4)20(27)24(39)29-11-19(36)33-21(16(7)34)25(40)32-17(9-12(2)3)23(38)31-14(5)22(37)28-10-18(35)30-15(6)26(41)42/h12-17,20-21,34H,8-11,27H2,1-7H3,(H,28,37)(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,33,36)(H,41,42)/t13-,14-,15-,16+,17-,20-,21-/m0/s1

InChI Key

UAFUYEIQACZEMM-PJLSOGJUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.